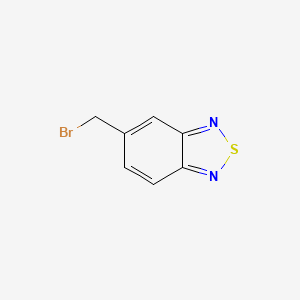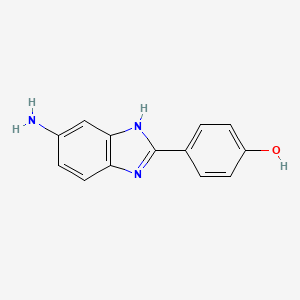
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an amino group at the 5-position of the benzimidazole ring and a phenol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol typically involves the following steps:
-
Formation of Benzimidazole Ring: : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or formamide, under acidic conditions. This reaction forms the benzimidazole ring.
-
Introduction of Amino Group: : The amino group is introduced at the 5-position of the benzimidazole ring through nitration followed by reduction. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
-
Attachment of Phenol Group: : The phenol group is introduced at the 4-position through a coupling reaction. This can be achieved by reacting the amino-substituted benzimidazole with a phenol derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
-
Substitution: : The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the benzimidazole ring can engage in π-π interactions with aromatic residues. These interactions disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(5-Amino-1H-benzoimidazol-2-yl)-benzoic acid: Contains a carboxylic acid group instead of a phenol group.
(5-Amino-1H-benzimidazol-2-yl)methanol: Contains a methanol group instead of a phenol group.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine: Contains a methoxy group instead of a phenol group.
Uniqueness
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with other molecules, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
435341-99-4 |
|---|---|
Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C13H11N3O.ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;/h1-7,17H,14H2,(H,15,16);1H |
InChI Key |
ROSIZAQIQNULMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


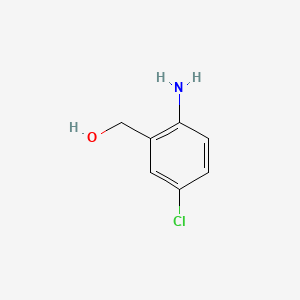
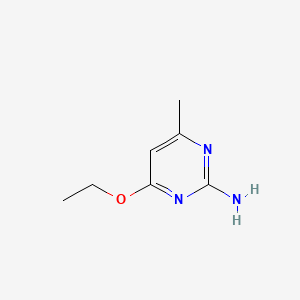


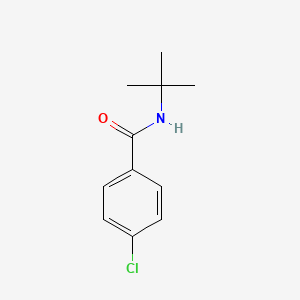
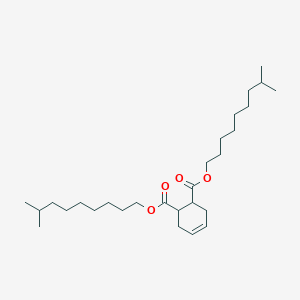
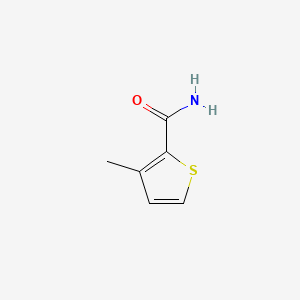
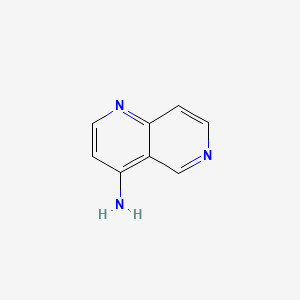


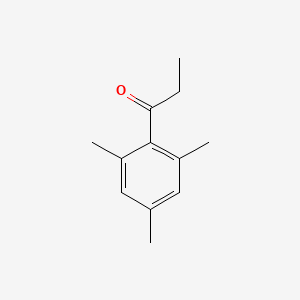
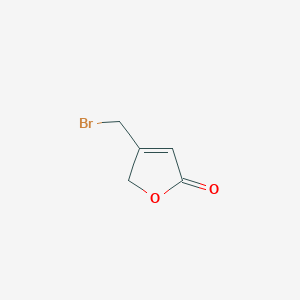
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)
